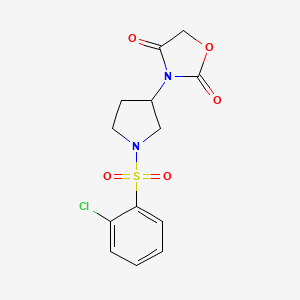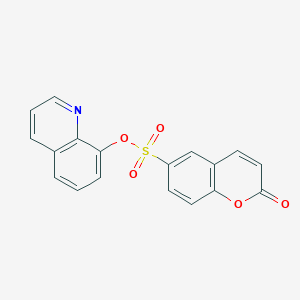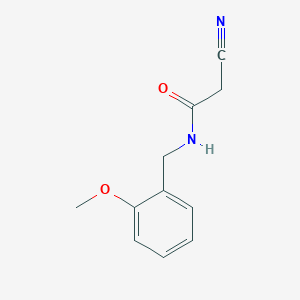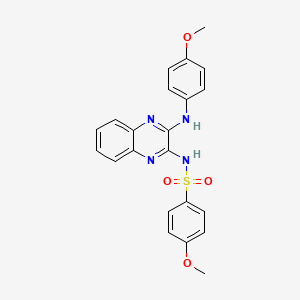
3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine, also known as FSCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FSCP is a pyridine derivative that has a fluorosulfonyloxy group attached to it, which makes it a potent pharmacological agent.
Wirkmechanismus
The mechanism of action of 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine is not yet fully understood. However, studies have shown that 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to their death.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine has been found to have several biochemical and physiological effects. Studies have shown that 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine can inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine has also been found to have a significant impact on the immune system, specifically on the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine in lab experiments is its high potency. 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine in lab experiments is its potential toxicity. Studies have shown that 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine can be toxic to certain cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine in scientific research. One potential direction is the development of 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine-based anticancer drugs. Further research is needed to fully understand the mechanism of action of 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine and its potential applications in cancer treatment. Another potential direction is the development of 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine-based therapies for inflammatory diseases. 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine may have potential applications in other fields such as drug metabolism and toxicology.
Synthesemethoden
The most common method for synthesizing 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine is through the reaction of 3-hydroxy-2-methylpiperidine-1-carbonyl chloride with pyridine-3-sulfonyl fluoride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The yield of 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine is typically high, making this method a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine has shown promising results in various scientific research applications. One of the most notable applications of 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine is its potential use as an anticancer agent. Studies have shown that 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. 3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-8-11(16)3-2-4-15(8)12(17)9-5-10(7-14-6-9)20-21(13,18)19/h5-8,11,16H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYVUITEAGMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-(3-hydroxy-2-methylpiperidine-1-carbonyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)
